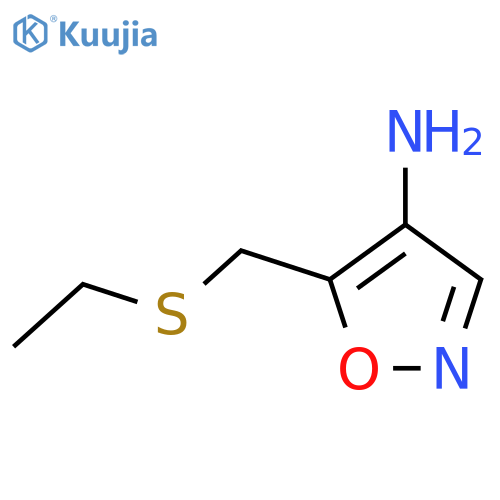Cas no 1895785-86-0 (5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine)

1895785-86-0 structure
商品名:5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine
5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine
- EN300-1785397
- 5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine
- 1895785-86-0
-
- インチ: 1S/C6H10N2OS/c1-2-10-4-6-5(7)3-8-9-6/h3H,2,4,7H2,1H3
- InChIKey: KFPAYNTZIVWATJ-UHFFFAOYSA-N
- ほほえんだ: S(CC)CC1=C(C=NO1)N
計算された属性
- せいみつぶんしりょう: 158.05138412g/mol
- どういたいしつりょう: 158.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 77.4Ų
5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785397-0.25g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-1.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1785397-5.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1785397-1g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-0.1g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-0.05g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-2.5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 5g |
$4475.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-0.5g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1785397-10.0g |
5-[(ethylsulfanyl)methyl]-1,2-oxazol-4-amine |
1895785-86-0 | 10g |
$6635.0 | 2023-06-03 |
5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1895785-86-0 (5-(ethylsulfanyl)methyl-1,2-oxazol-4-amine) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 857369-11-0(2-Oxoethanethioamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
